molecular formula C15H13N3O B2876647 4-(anilinomethyl)-1(2H)-phthalazinone CAS No. 303995-47-3

4-(anilinomethyl)-1(2H)-phthalazinone

Cat. No.: B2876647
CAS No.: 303995-47-3
M. Wt: 251.289
InChI Key: DBJXIUXKTPFLMO-UHFFFAOYSA-N
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Description

4-(Anilinomethyl)-1(2H)-phthalazinone is a heterocyclic compound that features a phthalazinone core with an anilinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethyl)-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to a Mannich reaction with formaldehyde and aniline to introduce the anilinomethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Anilinomethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The anilinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phthalazinone derivatives.

Scientific Research Applications

4-(Anilinomethyl)-1(2H)-phthalazinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(anilinomethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The anilinomethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenoxymethyl)-1(2H)-phthalazinone
  • 4-(Benzylmethyl)-1(2H)-phthalazinone
  • 4-(Pyridylmethyl)-1(2H)-phthalazinone

Uniqueness

4-(Anilinomethyl)-1(2H)-phthalazinone is unique due to the presence of the anilinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new bioactive molecules.

Properties

IUPAC Name

4-(anilinomethyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-13-9-5-4-8-12(13)14(17-18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJXIUXKTPFLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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